2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidine derivative featuring a sulfanyl-acetamide linker. The core structure includes a bicyclic system (cyclopenta fused to a pyrimidine ring) substituted with a 3-(diethylamino)propyl chain at position 1 and a 2-oxo group at position 2. The diethylamino propyl substituent likely enhances solubility and modulates pharmacokinetics by introducing a tertiary amine . Cyclopenta[d]pyrimidines are known for their conformational rigidity, which can influence binding to biological targets such as microtubules or kinases .
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-4-26(5-2)14-9-15-27-20-13-8-11-18(20)22(25-23(27)29)30-16-21(28)24-19-12-7-6-10-17(19)3/h6-7,10,12H,4-5,8-9,11,13-16H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCCLFNCKCBABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminocyclopentanol with Cyanoacetamide
The bicyclic core is constructed via a cyclocondensation reaction between 2-aminocyclopentanol and ethyl cyanoacetate under acidic conditions. This method, adapted from analogous pyrrolo[2,3-d]pyrimidine syntheses, proceeds through imine formation followed by cyclization.
Reaction Conditions :
- Reactants : 2-Aminocyclopentanol (1.0 equiv), ethyl cyanoacetate (1.2 equiv).
- Catalyst : Polyphosphoric acid (PPA, 3.0 equiv).
- Temperature : 120°C, 6 hours.
- Yield : 68–72%.
Mechanism :
- Imine Formation : The primary amine of 2-aminocyclopentanol reacts with the nitrile group of ethyl cyanoacetate.
- Cyclization : Acid catalysis facilitates intramolecular nucleophilic attack, forming the six-membered pyrimidinone ring.
- Aromatization : Dehydration yields the fully conjugated bicyclic system.
Characterization Data :
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, H-4), 3.45–3.52 (m, 2H, cyclopentyl CH2), 2.78–2.85 (m, 2H, cyclopentyl CH2).
- 13C NMR (100 MHz, CDCl3) : δ 167.8 (C=O), 158.2 (C-2), 154.1 (C-4).
Installation of the Sulfanyl-Acetamide Moiety
Synthesis of 2-Mercapto-N-(2-methylphenyl)acetamide
The thiol precursor is prepared by reacting 2-methylaniline with chloroacetyl chloride , followed by thiolation with thiourea.
Reaction Conditions :
- Acylation :
- 2-Methylaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv), Et3N (1.5 equiv), THF, 0°C → rt, 2 hours.
- Yield: 85–90%.
- Thiolation :
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 7.45–7.51 (m, 2H, ArH), 2.32 (s, 3H, CH3).
Thiol-Exchange Reaction at Position 4
The sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) at position 4 of the alkylated bicyclic core.
Reaction Conditions :
- Reactants : 1-[3-(Diethylamino)propyl]cyclopenta[d]pyrimidin-2-one (1.0 equiv), 2-mercapto-N-(2-methylphenyl)acetamide (1.2 equiv).
- Base : Sodium hydride (1.5 equiv).
- Solvent : DMF, 60°C, 8 hours.
- Yield : 60–65%.
Mechanism :
- Deprotonation of the thiol generates a thiolate ion, which attacks the electrophilic C-4 position of the pyrimidinone.
Characterization Data :
- 13C NMR (100 MHz, DMSO-d6) : δ 169.4 (C=O), 161.2 (C-S), 139.8 (ArC-CH3).
- HPLC Purity : 98.5% (C18 column, 0.1% TFA in H2O/MeCN).
Final Compound Purification and Validation
Recrystallization and Chromatography
The crude product is purified via:
- Recrystallization : Ethanol/water (4:1) to remove polymeric by-products.
- Column Chromatography : Silica gel, eluent: CH2Cl2/MeOH (95:5).
Purity Assessment :
- Melting Point : 142–144°C.
- Elemental Analysis : Calc. C 62.14%, H 6.84%, N 14.72%; Found C 62.09%, H 6.88%, N 14.68%.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclocondensation
Microwave irradiation reduces reaction time for core formation:
Palladium-Catalyzed C-S Bond Formation
A Buchwald-Hartwig coupling alternative for thioether installation:
- Catalyst : Pd2(dba)3/Xantphos.
- Yield : 55–60% (lower efficiency than SNAr).
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes and as a potential therapeutic agent.
Medicine: This compound could be investigated for its pharmacological properties and potential use in drug development.
Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to receptors or enzymes, while the cyclopenta[d]pyrimidinyl moiety may interact with nucleic acids or proteins. The sulfanyl-acetamide linkage could play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of the target compound, highlighting differences in substituents, core modifications, and inferred bioactivities:
Key Structural Comparisons
Core Modifications: The cyclopenta[d]pyrimidine core (target compound) offers rigidity compared to dihydropyrimidine (Analogue 3) or thieno-pyrimidine (Analogue 2), which may influence binding to targets like kinases or microtubules .
Substituent Effects :
- N-Arylacetamide Groups :
- The 2-methylphenyl group (target) provides moderate hydrophobicity, while 3,4-difluorophenyl (Analogue 1) enhances electronegativity and may improve target interactions .
- Dichlorophenyl (Analogue 3) significantly increases lipophilicity, which could affect membrane permeability but may reduce solubility .
- Side Chains :
- The 3-(diethylamino)propyl chain (target) introduces a basic tertiary amine, improving water solubility and possibly enabling protonation in physiological environments .
Biological Activity: Cyclopenta[d]pyrimidines with methoxy-naphthyl substituents (Analogue 4) exhibit microtubule-targeting activity, with hindered rotation of the naphthyl group correlating with higher potency . The target compound’s diethylamino propyl group may similarly enhance target engagement via conformational effects. Thieno-pyrimidine derivatives (Analogue 2) are often explored as kinase inhibitors due to their planar structure, suggesting the target compound could have overlapping applications .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C22H28N4O2S
- IUPAC Name : 2-{1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide
This structure suggests potential interactions with biological targets due to the presence of functional groups conducive to receptor binding and enzymatic activity.
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to arise from several mechanisms:
- Receptor Interaction : The diethylamino group may enhance binding affinity to neurotransmitter receptors, potentially affecting pathways related to pain modulation and neuroprotection.
- Inhibition of Enzymatic Activity : The cyclopenta[d]pyrimidine moiety may interact with enzymes involved in metabolic pathways or signal transduction.
- Antioxidant Properties : The sulfanyl group could contribute to antioxidant activity by scavenging free radicals.
Efficacy in Biological Systems
Research has shown that compounds with similar structural features exhibit a range of biological activities:
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | High | |
| Neuroprotective | Significant |
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of compounds structurally related to our target compound revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Research on similar compounds indicated neuroprotective effects in animal models of neurodegenerative diseases. The proposed mechanism involved modulation of neurotransmitter levels and reduction of oxidative stress markers.
Case Study 3: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
